6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride
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Description
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the pharmaceutical industry due to its potential therapeutic applications. It is a bicyclic compound that contains a spiro nitrogen atom and a carboxylic acid group. This compound has been studied extensively for its pharmacological properties, including its ability to act as a GABA receptor agonist and its potential as a treatment for anxiety disorders.
Scientific Research Applications
Synthesis Applications
Efficient Synthesis Methods : Miyadera et al. (2000) developed two efficient synthesis methods for the C-10 substituent of DV-7751, a quinolone carboxylic acid. These methods involve either optical resolution or microbial reduction, achieving an enantiomeric excess of over 96% (Miyadera, Satoh, & Imura, 2000).
Synthesis of Morpholin Derivatives : Mandzhulo et al. (2016) detailed the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, achieved by reacting N-Boc-protected oxiranes with primary aliphatic amines, followed by cyclization and treatment with hydrochloric acid (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Construction of Multifunctional Modules : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
Chemical Reactivity and Applications
Diversity-Oriented Synthesis : Wipf et al. (2004) demonstrated a method for synthesizing heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, which are significant for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Electrophilic Amination : Andreae et al. (1992) explored the electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane, providing insights into novel chemical reactions and synthesis pathways (Andreae, Schmitz, Wulf, & Schulz, 1992).
Cycloaddition Reactions : Tsuno et al. (2006) reported the cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 2‐aryl‐substituted 1,5,7‐trioxaspiro[2.5]octane‐4,8‐diones, contributing to the formation of novel spiro compounds (Tsuno, Kondo, & Sugiyama, 2006).
Reactivity with O-Centered Nucleophiles : Kayukova et al. (2006) studied the reactions of certain spiro[2.5]octane derivatives with primary aliphatic alcohols and ketone oximes, contributing to the understanding of their chemical reactivity (Kayukova, Kayukov, Nikolaev, Ershov, Eremkin, & Nasakin, 2006).
Applications in Drug Discovery and Chemistry
Discovery of Selective Histamine-3 Antagonists : Brown et al. (2014) discovered a series of potent and selective histamine-3 receptor antagonists based on an azaspiro[2.5]octane carboxamide scaffold, with demonstrated in vivo efficacy in a mouse model of cognition (Brown, Bernstein, Griffin, Wesolowski, Labrecque, Tremblay, Sylvester, Mauger, Edwards, Throner, Folmer, Cacciola, Scott, Lazor, Pourashraf, Santhakumar, Potts, Sydserff, Giguère, Lévesque, Dasser, & Groblewski, 2014).
Synthesis of Constrained Amino Acids : Radchenko et al. (2010) synthesized novel amino acids with the 2-azaspiro[3.3]heptane structure for use in chemistry, biochemistry, and drug design, adding to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).
properties
IUPAC Name |
6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-9-5-8(6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPWGPOOTDEUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride | |
CAS RN |
1955554-31-0 |
Source
|
Record name | 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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